

Thermodynamic Properties and Stability of 3-Nonene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nonene

Cat. No.: B053289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonene, a nine-carbon alkene with the chemical formula C_9H_{18} , is a member of the olefin family of hydrocarbons. Its physical and chemical characteristics are of interest in various fields, including organic synthesis, polymer chemistry, and as a component in fuel mixtures. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of **3-nonene**, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key concepts through diagrams. This information is crucial for professionals working on the development of new chemical entities and processes where **3-nonene** may be a reactant, intermediate, or product.

Thermodynamic Properties of 3-Nonene

The thermodynamic properties of a compound govern its energy content and its behavior in chemical reactions. Key parameters include enthalpy, entropy, Gibbs free energy of formation, and heat capacity. While extensive experimental data for **3-nonene** is not readily available in the literature, a combination of calculated and experimental values provides a solid foundation for its thermodynamic profile.

Tabulated Thermodynamic Data

The following tables summarize the available thermodynamic data for **3-nonene**. It is important to note that many of these values are calculated based on group contribution methods, such as the Joback method, which provide reliable estimates.

Table 1: Calculated Thermodynamic Properties of **3-Nonene**

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	105.12	kJ/mol	Joback Calculated Property[1]
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-111.87	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	19.27	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	35.59	kJ/mol	Joback Calculated Property[1]

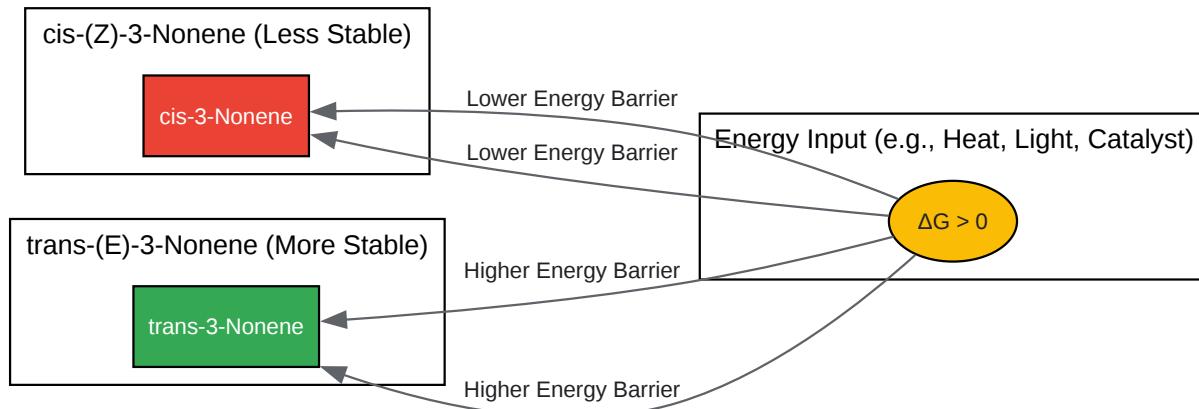
Table 2: Experimental Physical and Thermodynamic Properties of **3-Nonene** and its Isomers

Property	Isomer	Value	Unit	Source
Normal Boiling Point	3-Nonene	420.75 ± 0.40	K	NIST[2]
Normal Boiling Point	(E)-3-Nonene	420.7	K	NIST[3]
Normal Melting Point	3-Nonene	171	K	NIST[2]
Enthalpy of Vaporization at 392 K	(E)-3-Nonene	40.6	kJ/mol	NIST[3]

Table 3: Other Physical Properties of **3-Nonene**

Property	Value	Unit	Source
Molecular Weight	126.24	g/mol	PubChem[4][5][6]
Density (at 25°C)	0.734	g/mL	Wikipedia[7]
Refractive Index (n ₂₀ /D)	1.419	-	Cheméo

Stability of 3-Nonene


The stability of an alkene is influenced by several factors, including the substitution of the double bond, stereochemistry (cis/trans isomerism), and the presence of conjugation. These factors determine the relative energy of the molecule and its propensity to undergo reactions such as isomerization, oxidation, and thermal decomposition.

Isomerization

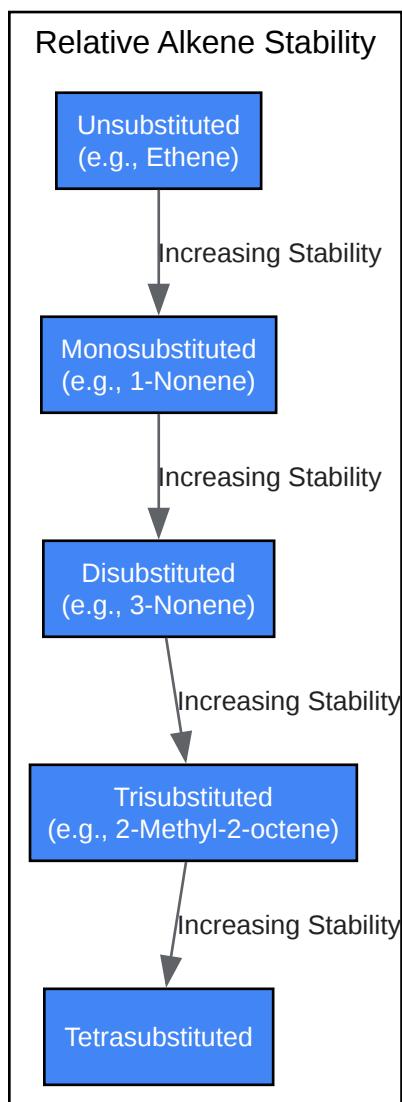
3-Nonene exists as two geometric isomers: **cis-(Z)-3-nonene** and **trans-(E)-3-nonene**. The stability of these isomers is a key consideration in reaction pathways and product distributions.

- General Principle: For acyclic alkenes, the trans isomer is generally more stable than the cis isomer.[8][9][10] This is attributed to steric strain in the cis isomer, where the alkyl substituents on the same side of the double bond lead to repulsive interactions, increasing the molecule's energy.[9]

The interconversion between cis and trans isomers does not occur spontaneously under normal conditions due to the high energy barrier for rotation around the double bond. However, it can be facilitated by catalysts, such as strong acids, or by photochemical means.[10][11]

[Click to download full resolution via product page](#)

Cis-Trans Isomerization of **3-Nonene**.


Alkene Stability based on Substitution

The stability of alkenes is also significantly influenced by the number of alkyl groups attached to the double bond carbons.

- General Principle: Alkene stability increases with increasing substitution.[9][12] This is explained by hyperconjugation, an interaction between the C-H σ -bonds of the alkyl groups and the π -orbital of the double bond, which delocalizes electron density and lowers the overall energy of the molecule.[9][13] The general order of stability is:

tetr subsituted > trisubstituted > disubstituted > monosubstituted > unsubstituted

3-Nonene is a disubstituted alkene. Its stability would be greater than that of 1-nonene (a monosubstituted alkene) but less than a more substituted isomer like 2-methyl-2-octene (a trisubstituted alkene).

[Click to download full resolution via product page](#)

Alkene Stability Hierarchy.

Oxidation

Alkenes are susceptible to oxidation at the carbon-carbon double bond. Common oxidizing agents can lead to the formation of epoxides, diols, or cleavage of the double bond to form aldehydes, ketones, or carboxylic acids. While specific studies on the oxidation of **3-nonene** are scarce, the general reactivity patterns of alkenes apply. For instance, reaction with a peroxy acid would be expected to yield 3,4-epoxynonane.

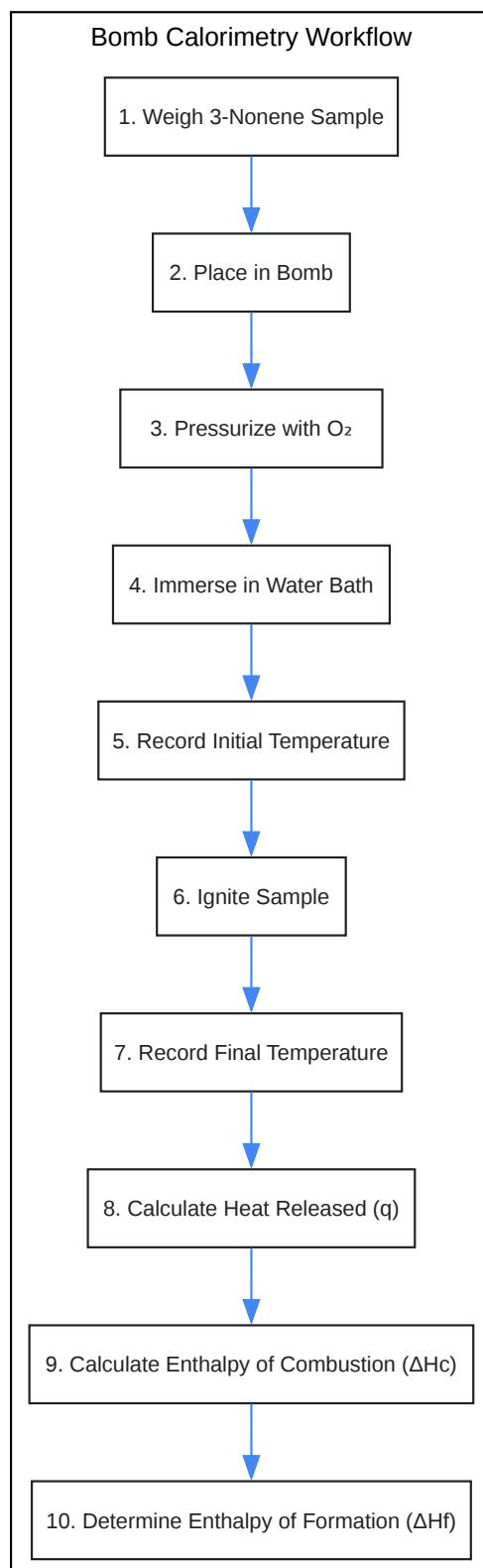
Thermal Decomposition

Thermal decomposition, or pyrolysis, involves the breakdown of a compound at elevated temperatures.^[14] For alkenes, this can proceed through various radical mechanisms, leading to the formation of smaller alkanes and alkenes. The specific products and decomposition temperature for **3-nonene** would depend on the reaction conditions, but no specific studies were identified in the literature.

Experimental Protocols

The determination of thermodynamic properties and stability of compounds like **3-nonene** relies on a range of established experimental techniques.

Calorimetry for Enthalpy Determination


Calorimetry is the primary method for measuring heat changes in chemical reactions, which can be used to determine enthalpies of formation and reaction.^[15]

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

- Sample Preparation: A precise mass of liquid **3-nonene** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).
- Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
- Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited electrically.
- Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is known (determined by a standard calibration reaction). The heat released by the combustion of the **3-nonene** sample is

calculated from the observed temperature change of the water and the calorimeter.

- Enthalpy Calculation: The enthalpy of combustion is then calculated in kJ/mol. Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of **3-nonene** can be determined.

[Click to download full resolution via product page](#)

Workflow for Bomb Calorimetry.

Spectroscopy for Thermodynamic Data

Spectroscopic methods, particularly infrared (IR) and Raman spectroscopy, can be used to determine the vibrational frequencies of a molecule.[\[14\]](#)[\[16\]](#) This data, in conjunction with statistical mechanics, allows for the calculation of thermodynamic properties such as heat capacity, entropy, and Gibbs free energy in the ideal gas state.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

- Sample Preparation: A sample of **3-nonene** is vaporized into a gas cell with a known path length.
- Spectral Acquisition: An infrared beam is passed through the gas cell, and the absorption of radiation is measured as a function of frequency.
- Vibrational Analysis: The resulting spectrum is analyzed to identify the fundamental vibrational frequencies of the **3-nonene** molecule.
- Thermodynamic Calculation: These frequencies are used as inputs for statistical mechanics calculations to determine the vibrational contributions to the thermodynamic functions. Rotational and translational contributions are calculated from the molecular geometry and mass.

Determination of Alkene Stability via Hydrogenation

The relative stability of alkene isomers can be determined by measuring their heats of hydrogenation.[\[8\]](#)[\[10\]](#)

Experimental Protocol: Heat of Hydrogenation

- Reaction Setup: A known amount of a **3-nonene** isomer (cis or trans) is dissolved in a suitable solvent in a reaction calorimeter. A hydrogenation catalyst (e.g., platinum on carbon) is added.
- Hydrogenation: The mixture is exposed to hydrogen gas, and the hydrogenation reaction is initiated.

- Temperature Measurement: The heat evolved during the exothermic hydrogenation reaction is measured by the calorimeter.
- Comparison: The heats of hydrogenation for both cis- and trans-**3-nonene** are determined. The isomer that releases less heat upon hydrogenation is the more stable isomer, as it was at a lower initial energy state.[9][10]

Conclusion

This technical guide has summarized the key thermodynamic properties and stability considerations for **3-nonene**. While a complete set of experimental thermodynamic data is not available, the combination of calculated values and experimental data for related properties provides a robust understanding of its behavior. The stability of **3-nonene** is governed by well-established principles of alkene chemistry, with the trans isomer being more stable than the cis isomer, and its stability being greater than that of less substituted nonene isomers. The experimental protocols outlined provide a basis for the determination of these properties for **3-nonene** and other related compounds, which is essential for their effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Nonene (CAS 20063-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
2. 3-Nonene [webbook.nist.gov]
3. 3-Nonene, (E)- [webbook.nist.gov]
4. 3-Nonene, (3E)- | C9H18 | CID 5364445 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 3-Nonene, (3Z)- | C9H18 | CID 5364453 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. Non-3-ene | C9H18 | CID 88350 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. Nonene - Wikipedia [en.wikipedia.org]
8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarli.org [scholarli.org]
- 10. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Thermodynamic Properties and Stability of 3-Nonene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053289#thermodynamic-properties-and-stability-of-3-nonene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com